3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the thioamide family and has been found to exhibit unique biochemical and physiological effects that make it an attractive candidate for various studies.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer development. This compound has been found to inhibit the phosphorylation of IκBα, leading to the suppression of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, leading to a reduction in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to exhibit anti-inflammatory and anti-tumor properties. This makes it an attractive candidate for various studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions that can be explored with 3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide. One potential area of research is the development of novel anti-inflammatory and anti-tumor drugs based on this compound. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on various organs and systems in the body. Finally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits unique biochemical and physiological effects, making it an attractive candidate for various scientific studies. This compound has potential applications in cancer research and the development of novel anti-inflammatory and anti-tumor drugs. However, its potential toxicity may limit its use in certain experiments. Further research is needed to explore the full potential of this compound and its future applications in scientific research.
Scientific Research Applications
3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide has been used in various scientific studies due to its potential applications in research. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it an attractive candidate for cancer research.
properties
IUPAC Name |
3-bromo-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-5-4-10(19(21)22)7-11(12)16/h1-7H,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFJPTFHFZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.